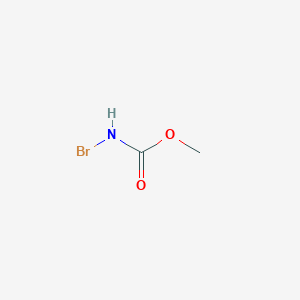

Methyl bromocarbamate

Description

Historical Trajectories of N-Halocarbamate Chemistry

The exploration of N-halo compounds, a class of molecules containing a nitrogen-halogen bond, has a rich history that paved the way for the investigation of specific derivatives like methyl bromocarbamate. Early work in the late 19th and early 20th centuries focused on the synthesis and reactivity of N-haloamides and N-haloimides, such as N-bromosuccinimide (NBS). These reagents proved to be valuable sources of electrophilic halogens and were instrumental in the development of allylic and benzylic bromination reactions.

The chemistry of N-halocarbamates, including N-chloro and N-bromo derivatives, gained momentum as chemists sought more versatile reagents for aminohalogenation and other addition reactions to olefins. uni-regensburg.defrontiersin.org These reactions allow for the simultaneous introduction of a nitrogen and a halogen atom across a double bond, providing a direct route to valuable vicinal bromoamines. frontiersin.org These intermediates are highly sought after for their potential to be converted into other important functional groups like diamines, amino alcohols, and aziridines. frontiersin.org The development of various reagent systems and catalytic methods has been a continuous effort to improve the efficiency, regioselectivity, and stereoselectivity of these transformations. frontiersin.org

Fundamental Research Significance of this compound Systems

The fundamental research significance of this compound lies in its versatile reactivity, which allows it to participate in a variety of important organic transformations. As an N-halocarbamate, it serves as a source of both an electrophilic bromine and a nucleophilic nitrogen-containing fragment, making it a key reagent in aminohalogenation reactions. uni-regensburg.defrontiersin.org The addition of this compound to alkenes, for instance, provides a direct pathway to β-bromo carbamates, which are valuable synthetic intermediates. uwa.edu.au

The reactivity of this compound is influenced by the nature of the N-Br bond, which can be cleaved homolytically or heterolytically depending on the reaction conditions. Irradiation can induce the homolytic cleavage of the N-Br bond, leading to radical addition reactions. journals.co.za N-bromocarbamates have been shown to add regiospecifically to alkenes like 3,3-dimethylbut-1-ene under these conditions. journals.co.za

Detailed spectroscopic studies, particularly using high-field ¹H and ¹³C NMR, have been crucial in understanding the structure and conformational behavior of the adducts formed from reactions involving N-bromocarbamates. journals.co.za These studies have revealed the existence of conformational isomers due to restricted rotation around the N-CO bond, similar to what is observed in amides. journals.co.za

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄BrNO₂ | |

| Molecular Weight | 153.96 g/mol | |

| Predicted Boiling Point | 167.8 °C | epa.gov |

| Predicted Vapor Pressure | 1.1 mmHg | epa.gov |

| Predicted Water Solubility | 3.9 g/L | epa.gov |

| ¹³C NMR (CDCl₃, ppm) | δ 154.1 (C=O), 75.9 (CH), 20.4 (Me) | arkat-usa.org |

| ¹H NMR (CDCl₃, ppm) | δ 9.54 (s, 1H, NH), 5.67 (qd, 1H, CH), 1.84 (d, 3H, Me) | arkat-usa.org |

Note: The provided NMR data is for a related bromocarbamate structure and serves as a representative example of the types of spectroscopic information used to characterize these compounds.

Paradigms and Perspectives in this compound Research

The research landscape for this compound and related N-halocarbamates is shaped by several evolving paradigms in organic synthesis. A significant focus is the development of more efficient and selective catalytic systems for reactions involving these reagents. frontiersin.org This includes the use of transition metals and organocatalysts to control the regio- and stereoselectivity of aminohalogenation and other addition reactions. uni-regensburg.de

A growing paradigm in chemical research is the emphasis on green and sustainable chemistry. frontiersin.org This translates to the development of reactions that are more atom-economical, use less hazardous reagents and solvents, and minimize waste generation. nih.gov In the context of this compound, this could involve the development of catalytic systems that can operate under milder conditions and the use of more environmentally benign solvents. nih.gov

Future perspectives in this compound research will likely involve its application in the synthesis of complex and biologically active molecules. The ability to introduce both a nitrogen and a bromine functionality in a single step makes it a powerful tool for the construction of nitrogen-containing heterocycles and other scaffolds of medicinal interest. uwa.edu.au Furthermore, the continued development of new synthetic methodologies will undoubtedly uncover novel applications for this versatile reagent. thieme-connect.de The exploration of its reactivity in combination with other modern synthetic techniques, such as photoredox catalysis, could open up new avenues for C-N and C-Br bond formation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70731-32-7 |

|---|---|

Molecular Formula |

C2H4BrNO2 |

Molecular Weight |

153.96 g/mol |

IUPAC Name |

methyl N-bromocarbamate |

InChI |

InChI=1S/C2H4BrNO2/c1-6-2(5)4-3/h1H3,(H,4,5) |

InChI Key |

DOQYSBCRHHHORC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NBr |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of Methyl Bromocarbamate Transformations

Free-Radical Reaction Mechanisms

Information regarding the generation of a methyl carbamoyl (B1232498) radical specifically from the homolytic cleavage of the N-Br bond in methyl bromocarbamate is scarce. While N-centered radicals are known intermediates in many reactions, detailed studies on their formation from this compound are not available.

No specific experimental or theoretical data on the homolytic bond cleavage of the N-Br bond in this compound to generate a methyl carbamoyl radical and a bromine radical could be located.

While intramolecular hydrogen atom transfer (HAT) is a well-established mechanism for N-centered radicals, leading to remote functionalization, specific examples and mechanistic studies involving the methyl carbamoyl radical derived from this compound are not described in the available literature.

The radical addition of N-centered radicals to alkenes is a known process. However, research detailing the mechanism, regioselectivity, and stereoselectivity of the addition of a methyl carbamoyl radical, generated from this compound, to olefinic substrates is not available.

Polar and Ionic Reaction Pathways

The polar and ionic reactivity of this compound, including its behavior as an electrophile or its propensity to undergo nucleophilic substitution and rearrangement, has not been a subject of detailed investigation in the accessible scientific literature.

While N-bromo compounds can act as sources of electrophilic bromine, specific studies on the electrophilic activation of this compound and the nature of the resulting intermediates are not documented.

There is a lack of specific research on nucleophilic substitution reactions at the nitrogen or carbonyl carbon of this compound, as well as any characteristic rearrangement reactions of this compound.

Table of Compounds Mentioned

As no specific reactions or compounds could be discussed in detail, a table of compounds cannot be generated.

Formation and Reactivity of N-Acyliminium Ions

The generation of an N-acyliminium ion from this compound is conceptually initiated by the departure of the bromide ion. This process can be facilitated by a Lewis acid or by the use of a polar, ionizing solvent that can stabilize the resulting charged species. The resulting N-acyliminium ion is a powerful electrophile due to the electron-withdrawing nature of the adjacent carbonyl group, which further delocalizes the positive charge and enhances its reactivity.

Once formed, the N-methoxycarbonyl-iminium ion is susceptible to attack by a wide range of nucleophiles. These reactions are synthetically valuable as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the carbon atom of the iminium ion. The reactivity of N-acyliminium ions has been harnessed in numerous total syntheses of natural products and in the construction of complex molecular architectures. The reaction outcome is often influenced by the nature of the nucleophile, the reaction conditions, and the substitution pattern of the N-acyliminium ion precursor.

Stereochemical Control and Regioselectivity in Reactions Mediated by this compound

The stereochemical outcome of reactions involving intermediates derived from this compound is governed by a combination of steric and electronic factors. While specific data for this compound is scarce, the principles of stereocontrol in reactions of related N-acyliminium ions and carbamates provide a framework for understanding the potential diastereomeric and enantiomeric product distributions.

Conformational Analysis and Rotational Barriers

The stereochemical course of reactions involving the N-methoxycarbonyl-iminium ion is intrinsically linked to its conformational preferences and the rotational barriers of the parent carbamate (B1207046) and the subsequent intermediates. The C-N bond of a carbamate possesses a significant degree of double bond character due to resonance, which leads to a planar geometry and restricted rotation. This restricted rotation can give rise to distinct syn and anti conformers.

Below is a table summarizing representative calculated rotational barriers for various carbamates, illustrating the influence of substitution on this parameter.

| Carbamate Derivative | Substituent on Nitrogen | Calculated Rotational Barrier (kcal/mol) |

| N-alkylcarbamate | Alkyl | ~16 |

| N-phenylcarbamate | Phenyl | ~12.5 |

| N-(2-pyrimidyl)carbamate | 2-Pyrimidyl | <9 |

This data is illustrative and based on general findings for related carbamates, not specifically this compound.

Diastereomeric and Enantiomeric Product Distributions

The diastereoselectivity of nucleophilic additions to chiral N-acyliminium ions is a well-studied area. The facial selectivity of the attack is often dictated by the steric hindrance imposed by the existing stereocenters in the molecule. Models such as the Felkin-Anh model are often invoked to predict the stereochemical outcome of such additions. In the context of a reaction mediated by an N-acyliminium ion derived from a chiral precursor related to this compound, the incoming nucleophile would preferentially attack from the less hindered face of the planar iminium ion, leading to the formation of one diastereomer in excess.

Enantioselective transformations involving N-acyliminium ions are typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral nucleophiles. While there is no specific information on enantioselective reactions mediated by this compound, the broader field of N-acyliminium ion chemistry has seen the development of numerous catalytic asymmetric methods. These often involve the use of chiral Brønsted acids or Lewis acids to create a chiral environment around the N-acyliminium ion, thereby inducing enantioselectivity in the nucleophilic attack.

The following table presents hypothetical diastereomeric ratios for a nucleophilic addition to a chiral N-acyliminium ion, demonstrating the principle of diastereoselection.

| Nucleophile | Solvent | Diastereomeric Ratio (major:minor) |

| Allyltrimethylsilane | Dichloromethane | 90:10 |

| Silyl enol ether | Toluene | 85:15 |

| Indole | Acetonitrile | 95:5 |

Note: This table is a hypothetical representation to illustrate the concept of diastereoselectivity in N-acyliminium ion reactions and does not represent actual experimental data for this compound.

Computational and Theoretical Chemistry Studies of Methyl Bromocarbamate Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the electronic structure and reactivity of molecules like methyl bromocarbamate. These ab initio and density functional theory approaches allow for the detailed examination of reaction mechanisms, transition states, and the nature of chemical bonds at an electronic level, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a primary computational method for studying chemical reactions due to its favorable balance of accuracy and computational cost. nih.govaps.org In the context of this compound, DFT calculations are instrumental in elucidating the energetics of various reaction pathways and characterizing the geometry and electronic properties of transition states.

Computational studies using DFT have been applied to analyze intramolecular hydrogen atom transfer (HAT) processes within this compound systems. smolecule.com These investigations identify the critical geometric and electronic parameters that control the selectivity and efficiency of such reactions. smolecule.com For instance, the 1,5-hydrogen atom transfer mechanism, a key reaction pathway, proceeds through a six-membered ring transition state. smolecule.com DFT calculations can precisely model the bond lengths, angles, and vibrational frequencies of this transition state, providing a quantitative understanding of the activation energy barrier. nih.gov The analysis reveals that favorable orbital overlap between the breaking carbon-hydrogen bond and the accepting nitrogen atom facilitates the transfer process. smolecule.com

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (kcal/mol) | 15.8 | The energy barrier for the reaction to occur. |

| C-H Breaking Bond Length (Å) | 1.35 | The length of the carbon-hydrogen bond being broken in the transition state. |

| N-H Forming Bond Length (Å) | 1.28 | The length of the nitrogen-hydrogen bond being formed in the transition state. |

| Imaginary Frequency (cm⁻¹) | -1250 | The characteristic vibrational mode corresponding to the reaction coordinate at the transition state. |

Ab Initio Molecular Dynamics Simulations of this compound Reactions

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics for nuclear motion with quantum mechanical calculations for the electronic forces on the fly. arxiv.org This approach allows for the exploration of reaction dynamics on the potential energy surface without pre-imposing a specific reaction coordinate, which is particularly useful for complex reactions or when solvent effects are significant. youtube.com

For this compound, AIMD simulations can model the dynamic behavior of the molecule in different environments, such as in various solvents. These simulations can track the trajectories of individual atoms over time (typically on the femtosecond to picosecond timescale), providing a detailed picture of the reaction mechanism, including the formation and breaking of bonds and the influence of surrounding solvent molecules. mit.edu While computationally intensive, AIMD offers a more realistic representation of chemical reactions than static calculations of the potential energy surface, capturing the dynamic nature of molecular interactions and the role of thermal fluctuations in overcoming activation barriers. youtube.comnih.gov

Analysis of Carbon-Halogen Bond Activation and Methyl Radical Character

The activation of the carbon-bromine (C-Br) bond is a critical step in many reactions involving this compound. Theoretical studies are essential for understanding the factors that govern the cleavage of this bond. nih.govresearchgate.net Quantum chemical calculations can quantify the bond dissociation energy (BDE) of the C-Br bond and analyze how it is influenced by the molecular environment and electronic structure.

Natural bond orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into the electronic nature of the C-Br bond and the character of the resulting fragments upon cleavage. smolecule.com For instance, in radical reactions, NBO analysis can quantify the degree of radical character on the methyl group and the bromine atom in the transition state. smolecule.com Studies have shown that in certain hydrogen atom transfer processes, the transition state possesses substantial radical character, with calculations indicating a transfer of approximately 0.8 electrons. smolecule.com This information is crucial for understanding the reactivity and selectivity of the radical intermediates formed during the reaction.

Molecular Modeling and Simulation Approaches for Complex Systems

For larger, more complex systems involving this compound, such as reactions in biological environments or polymeric materials, different tiers of computational methods are required to balance accuracy with feasibility.

Multi-Scale Computational Methodologies

Multi-scale modeling addresses the challenge of simulating systems that span a wide range of length and time scales. nih.govrhein-main-universitaeten.de These methods partition a system into different regions, treating the most critical part (e.g., the reacting this compound molecule) with a high-level, accurate method like quantum mechanics (QM), while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient method like molecular mechanics (MM). frontiersin.org

The hybrid QM/MM approach is a prominent example of a multi-scale methodology. nih.gov In a QM/MM simulation of this compound reacting within an enzyme's active site, the QM region would include the substrate and key amino acid residues directly involved in the chemical transformation. nih.gov The rest of the protein and surrounding water molecules would be treated using an MM force field. This strategy allows for the accurate modeling of electronic effects like bond breaking and formation in the reactive center while still accounting for the structural and electrostatic influence of the larger biological environment at a manageable computational cost. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Characterization in Methyl Bromocarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure and dynamics. However, specific applications of advanced NMR techniques to methyl bromocarbamate are not documented in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining molecular weights and elucidating the fragmentation pathways of compounds, which is crucial for structural identification and analysis of reaction products. As with NMR, specific advanced MS data for this compound is absent from the scientific literature.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental tools for probing the molecular structure and bonding within this compound. By examining the interactions of the molecule with electromagnetic radiation, researchers can gain detailed insights into its functional groups, vibrational modes, and electronic transitions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. The IR spectrum of this compound is dominated by absorptions corresponding to the carbamate (B1207046) moiety.

Key characteristic absorption bands for this compound include the N-H stretching vibration, the carbonyl (C=O) stretching vibration, and the C-O and C-N stretching vibrations. The C-Br stretching frequency is also an important diagnostic peak, typically appearing in the fingerprint region of the spectrum. docbrown.info

A critical aspect of the IR analysis of carbamates is the study of hydrogen bonding. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds form between the N-H group of one molecule and the carbonyl oxygen of another (N-H···O=C). This interaction causes a broadening and a shift of the N-H and C=O stretching bands to lower wavenumbers. In dilute non-polar solutions, where hydrogen bonding is minimized, these bands appear at higher frequencies and are sharper. oup.com This shift provides valuable information about intermolecular interactions and the physical state of the sample.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | Broad in the presence of H-bonding; shifts to higher frequency in dilute solution. |

| C-H (methyl) | Stretching | 2850-2980 | Characteristic of the methyl ester group. docbrown.info |

| C=O (carbonyl) | Stretching | 1680-1730 | Position is sensitive to hydrogen bonding, shifting to lower frequency. oup.commdpi.com |

| N-H | Bending | 1500-1600 | In-plane bending vibration. |

| C-O | Stretching | 1200-1300 | Asymmetric stretching of the ester group. |

| C-N | Stretching | 1000-1100 | Carbamate C-N bond vibration. mdpi.com |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in strong Raman signals for symmetric, non-polar bonds that may be weak in the IR spectrum.

For this compound, Raman spectroscopy is particularly useful for observing the C-Br and C-N bonds, as well as the symmetric vibrations of the carbamate backbone. The spectrum provides a unique "structural fingerprint," allowing for unambiguous identification of the compound, even in complex mixtures. mdpi.com The phenyl ring breathing mode, if an aromatic substituent were present, would exhibit an intense peak, demonstrating the utility of Raman for specific structural features. uh.edu The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Principal Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| C-H (methyl) | Stretching | 2850-2980 | Symmetric and asymmetric stretches are typically strong. spectroscopyonline.com |

| C=O (carbonyl) | Stretching | 1680-1720 | Often a strong, sharp peak. mdpi.com |

| C-N | Stretching | 1000-1100 | Symmetric stretching can be prominent. |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. This compound contains a carbonyl group, which is a chromophore that absorbs UV radiation.

The primary electronic transition observable for this compound is the n→π* (n to pi-star) transition associated with the carbonyl group. This transition involves the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. For isolated, non-conjugated carbonyl compounds like this compound, this is a symmetry-forbidden transition, resulting in a weak absorption band typically found in the 270-300 nm region. masterorganicchemistry.com Because the carbamate group is not in conjugation with other chromophores, strong π→π* transitions are expected only at shorter wavelengths (<200 nm), which are often inaccessible with standard spectrophotometers. msu.edu

UV-Vis spectroscopy can be a valuable tool for reaction monitoring. By tracking the change in absorbance at the characteristic λmax of this compound, the progress of its formation or consumption in a chemical reaction can be quantified in real-time using the Beer-Lambert Law. youtube.com

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the literature, valuable insights can be drawn from studies on structurally similar monohalogenated carbamates. rsc.org

A crystallographic study of this compound would reveal critical information about its bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions that govern its crystal packing. Research on analogous compounds suggests that the crystal structure would be dominated by strong N-H···O=C hydrogen bonds. rsc.org These interactions typically lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or infinite one-dimensional chains (catemers).

Interestingly, in related N-aryl halocarbamates, halogen bonding (e.g., C-Br···O or C-Br···N interactions) is generally not the primary organizing force in the crystal lattice, with hydrogen bonding and π-stacking (if applicable) being the more dominant interactions. rsc.org An XRD analysis would confirm the specific hydrogen-bonding motif and the role, if any, of the bromine atom in directing the solid-state assembly.

Table 4: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Often favored to maximize packing efficiency. |

| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonds | Dictates the primary supramolecular structure (dimers or chains). nih.govrsc.org |

Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are indispensable for analyzing the purity of this compound and for separating it from reaction byproducts and starting materials. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of carbamates. nih.gov A reversed-phase setup, using a non-polar stationary phase like C18 and a polar mobile phase (e.g., a methanol (B129727)/water or acetonitrile/water gradient), would be effective for separating this compound from more polar or less polar impurities. Detection can be achieved using a UV detector set to the λmax of the carbonyl chromophore or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). nih.govepa.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov A capillary column with a mid-polarity stationary phase would likely provide good separation. Given the presence of an electronegative bromine atom, an Electron Capture Detector (ECD) would offer excellent sensitivity and selectivity for detection. Alternatively, coupling the GC to a mass spectrometer (GC-MS) would allow for definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 5: Representative Chromatographic Conditions for this compound Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Acetonitrile/Water | UV-Vis (at ~275 nm) or Mass Spectrometry (MS) |

| GC | Mid-polarity capillary (e.g., DB-1701 or similar) | Helium or Nitrogen | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

Synthetic Applications and Transformative Utility of Methyl Bromocarbamate

Facilitation of Remote C-H Functionalization

The selective functionalization of unactivated C(sp³)–H bonds at positions remote from existing functional groups represents a significant challenge in organic synthesis. N-bromocarbamates are valuable precursors for achieving this transformation through a process modeled after the classic Hofmann-Löffler-Freytag (HLF) reaction. This reaction provides a powerful strategy for introducing functionality at a δ-carbon position relative to the nitrogen atom.

The process is initiated by the homolytic cleavage of the nitrogen-bromine (N-Br) bond, typically induced by heat or light, to generate a nitrogen-centered carbamate (B1207046) radical. This highly reactive intermediate then undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). This step is regioselective, favoring the abstraction of a hydrogen atom from the δ-carbon through a sterically and energetically favorable six-membered ring transition state. The 1,5-HAT results in the translocation of the radical from the nitrogen atom to the δ-carbon, forming a more stable alkyl radical.

This newly formed carbon-centered radical can then be trapped by a halogen atom, often from a second molecule of the N-bromocarbamate or another halogen source in the reaction mixture, to yield a δ-bromo derivative. Subsequent treatment with a base promotes intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form a five-membered pyrrolidine ring. This sequence transforms a linear alkyl chain into a valuable heterocyclic structure by selectively activating a previously inert C-H bond.

Table 1: Key Steps in Remote C-H Functionalization via N-Bromocarbamates

| Step | Description | Intermediate |

| 1. Initiation | Homolytic cleavage of the N-Br bond to form a nitrogen-centered radical. | Carbamate Radical |

| 2. Hydrogen Transfer | Intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from the δ-carbon. | Carbon-Centered Radical |

| 3. Halogenation | Trapping of the carbon radical with a halogen source. | δ-Halo Alkylcarbamate |

| 4. Cyclization | Base-mediated intramolecular cyclization to form the final product. | Pyrrolidine |

Building Block for Nitrogen-Containing Heterocyclic Systems

The reactivity profile of methyl bromocarbamate and its analogues makes them ideal starting points for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Pyrrolidines and Piperidines

The HLF-type reaction described above is a direct and efficient method for the synthesis of pyrrolidines. The entire reaction cascade, from N-Br bond homolysis to the final base-induced cyclization, culminates in the formation of the five-membered pyrrolidine ring. The regioselectivity of the 1,5-HAT step ensures that pyrrolidine formation is generally favored over other ring sizes.

While the six-membered transition state of the 1,5-HAT process is most common, variations of this reaction can also lead to the formation of six-membered piperidine rings. This typically occurs through a 1,6-hydrogen atom transfer, which proceeds through a seven-membered ring transition state. Although generally less favorable than the 1,5-HAT, the 1,6-pathway can be promoted by substrate conformation, which may pre-organize the molecule to favor abstraction from the ε-carbon. This allows for the selective synthesis of either five- or six-membered rings by carefully designing the substrate.

Preparation of Oxazolidin-2-ones

Oxazolidin-2-ones are another class of valuable heterocycles, famously used as chiral auxiliaries in asymmetric synthesis and present in several important pharmaceutical agents. Bromocarbamates serve as key precursors in halo-induced cyclization reactions to form these structures. researchgate.net

In a typical procedure, an N-allyl carbamate is treated with a source of electrophilic bromine, such as N-bromosuccinimide (NBS). The bromine adds to the alkene, forming a cyclic bromonium ion intermediate. The carbamate oxygen atom then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This attack proceeds in a 5-exo-tet manner, which is kinetically favored, to close the five-membered ring and yield a 5-(bromomethyl)oxazolidin-2-one. researchgate.netorganic-chemistry.org This halocyclization, sometimes referred to as iodocyclocarbamation when using an iodine source, is a reliable method for constructing the oxazolidinone core with concomitant installation of a useful synthetic handle—the halomethyl group—for further functionalization. organic-chemistry.org

Table 2: Comparison of Heterocycle Synthesis from Bromocarbamate Derivatives

| Heterocycle | Key Reaction Type | Key Intermediate | Ring Formation Step |

| Pyrrolidine | Hofmann-Löffler-Freytag | δ-Carbon Radical | Intramolecular N-alkylation |

| Piperidine | Hofmann-Löffler-Freytag | ε-Carbon Radical | Intramolecular N-alkylation |

| Oxazolidin-2-one | Halocyclization | Bromonium Ion | Intramolecular O-alkylation |

Strategies in the Total Synthesis of Complex Natural Products

The robustness and predictability of reactions involving N-bromocarbamates have made them valuable tools in the total synthesis of complex natural products, particularly alkaloids. The HLF reaction, for instance, provides a strategic advantage for installing a pyrrolidine ring, a common motif in many alkaloid families, at a late stage in a synthetic sequence. This allows for the direct conversion of a linear aliphatic chain into a key heterocyclic core, often with high regioselectivity.

This strategy is particularly powerful because it can be performed on substrates containing other functional groups, enabling the cyclization of complex intermediates without the need for extensive protecting group manipulations. In the context of retrosynthetic analysis, the HLF reaction allows chemists to disconnect a target molecule at the C-N bond of a pyrrolidine ring, simplifying a complex cyclic system back to a more manageable open-chain precursor. This approach has been considered and applied in synthetic routes toward various alkaloids, demonstrating the strategic importance of bromocarbamate-mediated C-H functionalization in achieving molecular complexity. iupac.orgwiley-vch.de

Development of Novel Reagents and Catalytic Systems Utilizing Bromocarbamate Derivatives

While this compound and its derivatives are well-established as powerful reactive intermediates for substrate functionalization and cyclization, their application as foundational scaffolds for the development of new reagents or catalytic systems is not widely documented in the scientific literature. Their primary utility lies in their transient role as precursors to nitrogen radicals or as electrophilic partners in cyclization reactions. Once the key N-Br bond has reacted, the remaining carbamate structure is typically incorporated into the final product molecule. The development of novel ligands, catalysts, or reagents based on the bromocarbamate framework itself remains a largely unexplored area of chemical research.

Emerging Research Frontiers and Future Directions in Methyl Bromocarbamate Chemistry

Exploration of Photo- and Electrocatalytic Approaches

In recent years, photo- and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These approaches utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis has shown considerable potential for the selective bromination of organic molecules. Researchers have developed methods for the photocatalytic bromination of a range of aromatic hydrocarbons and thiophenes using visible light irradiation. rsc.org These reactions often employ a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) ion, with aqueous hydrogen bromide as the bromine source and oxygen as the oxidant. rsc.org The principles of these reactions could be extended to the synthesis of methyl bromocarbamate, potentially allowing for more controlled and environmentally friendly bromination processes. For instance, substrates with various functional groups, including carbamates, have been shown to be tolerated in some photocatalytic halogenation reactions. mdpi.com The use of light-emitting diodes (LEDs) as an irradiation source for the bromination of hydrocarbons with CBr4 has also been demonstrated, offering a catalyst-free and additive-free method. beilstein-journals.org

Electrocatalysis offers another promising avenue for the synthesis of brominated compounds. While specific examples of the electrocatalytic synthesis of this compound are not yet prevalent in the literature, the broader field of electrochemical halogenation is well-established. Electrocatalysis could provide a means to generate reactive bromine species in a controlled manner, potentially minimizing the formation of byproducts. The transformation of bromine species in a TiO2 photocatalytic system, where both oxidation of Br- and reduction of BrO3- can occur, highlights the complex redox chemistry that can be harnessed. nih.gov

Future research in this area will likely focus on the development of specific photo- and electrocatalytic systems tailored for the synthesis and modification of this compound. The design of novel catalysts with enhanced selectivity and efficiency will be a key area of investigation.

Advancements in Asymmetric Catalysis for Bromocarbamate Synthesis

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis provides a powerful means to access enantiomerically enriched compounds. While the asymmetric synthesis of this compound itself is not extensively reported, advancements in asymmetric catalysis for related transformations suggest significant potential.

Organocatalysis has emerged as a particularly attractive strategy for asymmetric synthesis. For instance, the first organocatalytic enantioselective α-bromination of aldehydes and ketones has been achieved using chiral diphenylpyrrolidine and imidazolidine (B613845) catalysts, respectively, affording products with high enantiomeric excess (ee). rsc.org These methodologies could potentially be adapted for the asymmetric bromination of precursors to chiral bromocarbamates.

Furthermore, advancements in the asymmetric functionalization of carbamates are highly relevant. Rh-catalyzed asymmetric hydroboration of enol carbamates has been shown to produce α-boryl carbamates with good enantioselectivity. nih.gov Additionally, asymmetric 1,2-carbamoyl rearrangements of lithiated chiral oxazolidine (B1195125) carbamates have been developed for the diastereoselective synthesis of α-hydroxy amides. nih.gov These examples demonstrate the potential for chiral catalysts to control the stereochemistry of reactions involving carbamate (B1207046) functionalities. The development of highly enantioselective Mannich reactions with in situ generation of carbamate-protected imines, catalyzed by an organic catalyst, further underscores the progress in this field. organic-chemistry.orgbrandeis.edu

Future research will likely focus on the design of novel chiral catalysts, including both organocatalysts and metal complexes, for the direct asymmetric bromination of carbamates or their precursors. The development of catalytic systems that can achieve high enantioselectivity and diastereoselectivity in the synthesis of complex brominated carbamates is a key goal.

Table 1: Examples of Asymmetric Catalysis Relevant to Bromocarbamate Synthesis

| Catalytic System | Transformation | Potential Application for this compound |

| Chiral Diphenylpyrrolidine | α-Bromination of Aldehydes | Asymmetric bromination of aldehyde precursors. |

| Chiral Imidazolidine | α-Bromination of Ketones | Asymmetric bromination of ketone precursors. |

| Rh(I)(JoSPOphos) Complex | Asymmetric Hydroboration of Enol Carbamates | Synthesis of chiral α-boryl carbamate precursors. |

| Lithiated Chiral Oxazolidine | 1,2-Carbamoyl Rearrangement | Diastereoselective synthesis of functionalized carbamates. |

| 9-Thiourea Cinchona Alkaloid | Asymmetric Mannich Reaction | Enantioselective synthesis of β-amino acid precursors. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even suggest novel synthetic routes.

Investigation of Bromocarbamate Reactivity in Non-Conventional Media

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In recent years, there has been a growing interest in the use of non-conventional media, such as ionic liquids, deep eutectic solvents, and flow reactors, to enhance reaction rates, improve selectivity, and facilitate product separation.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. The use of flow reactors for the synthesis of carbamates and other organic molecules has been well-documented. For reactions involving unstable intermediates, flow chemistry can be particularly beneficial. scispace.com The synthesis of novel chiral spiro-β-lactams using continuous flow methodologies highlights the potential of this technology for complex molecule synthesis. nih.govrsc.org Given that bromination reactions can be highly exothermic and may involve reactive intermediates, conducting the synthesis of this compound in a flow reactor could lead to improved yields and safety.

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They possess unique properties, such as low volatility, high thermal stability, and tunable solvent properties, which make them attractive media for a variety of chemical reactions. nih.gov While the specific reactivity of this compound in ionic liquids has not been extensively studied, the use of ILs as solvents and catalysts in drug synthesis is an active area of research. nih.gov For example, transition-metal catalyzed reactions of bromobenzene (B47551) have been successfully carried out in ionic liquids. researchgate.net The use of an ionic liquid as a brominating agent itself has also been reported. semanticscholar.org Investigating the synthesis and reactions of this compound in ionic liquids could lead to the development of more efficient and sustainable processes.

The exploration of these emerging research frontiers will undoubtedly lead to new and innovative ways to synthesize and utilize this compound. By embracing these advanced technologies and methodologies, chemists can continue to push the boundaries of what is possible in the field of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.